

Recommended working concentration of TS 155-2 for HeLa cells

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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Application Notes and Protocols for TS 155-2 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a potent cytotoxic agent identified as a bafilomycin analogue. Its primary mechanism of action is the inhibition of vacuolar-type H⁺-ATPase (V-ATPase)[1][2][3]. V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes and endosomes. By inhibiting V-ATPase, **TS 155-2** disrupts cellular pH homeostasis, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. These application notes provide a summary of the recommended working concentrations and detailed protocols for the use of **TS 155-2** in experiments with the human cervical cancer cell line, HeLa.

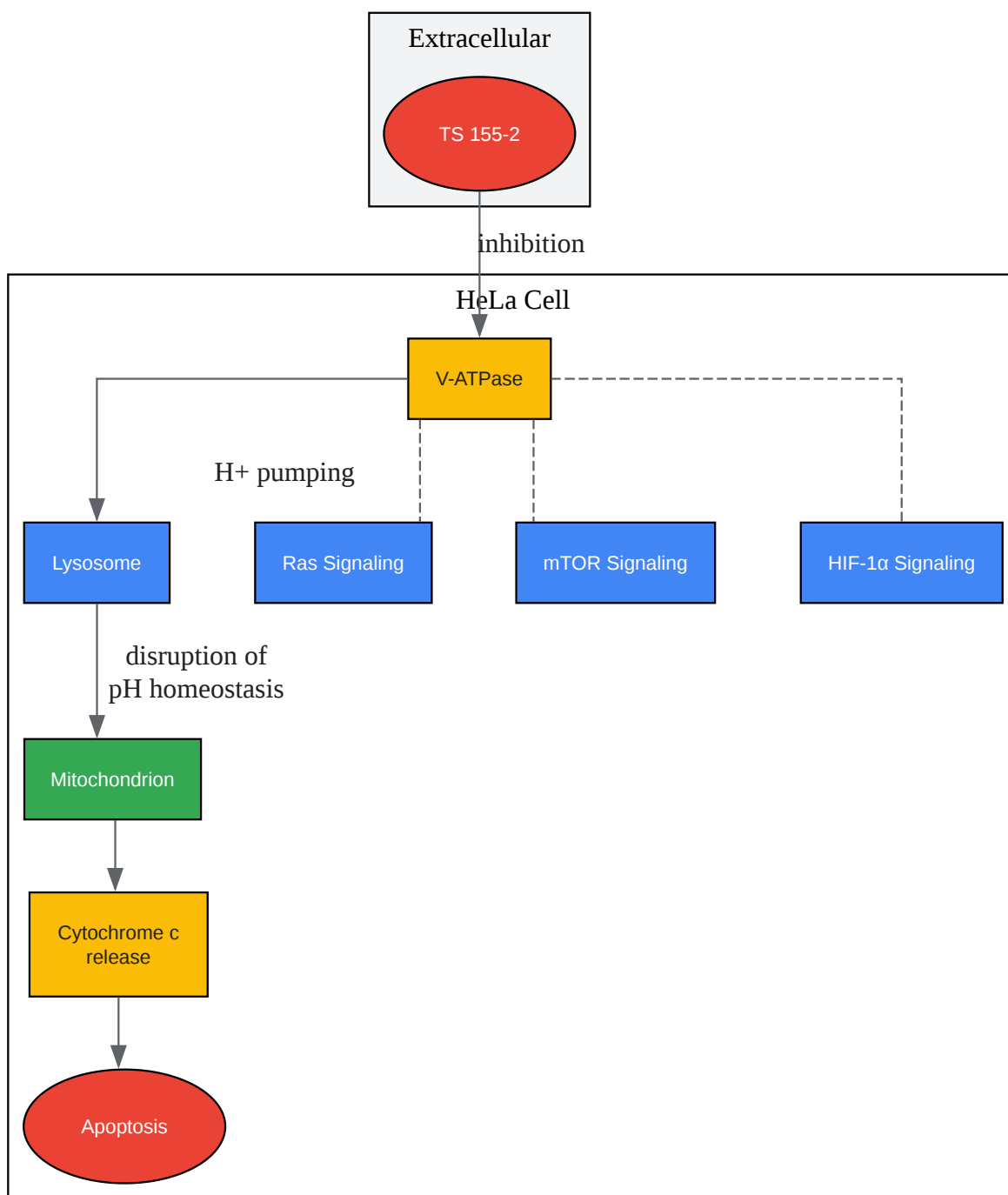
Quantitative Data Summary

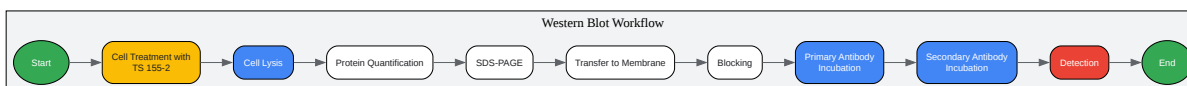
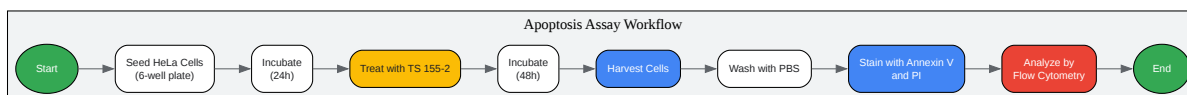
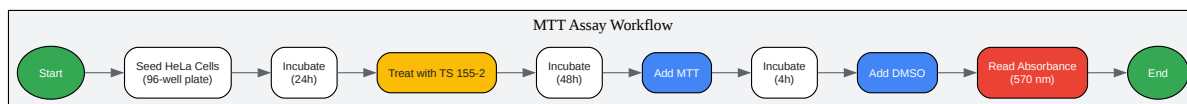
The following table summarizes the key quantitative data for the use of **TS 155-2** in HeLa cells.

Parameter	Value	Cell Line	Exposure Time	Reference
IC50	72.6 nM	HeLa	48 hours	[1][2]

Mechanism of Action: V-ATPase Inhibition and Downstream Effects

TS 155-2, as a V-ATPase inhibitor, instigates a cascade of events within the cell, culminating in apoptosis. The inhibition of the proton pump leads to an increase in the pH of lysosomes and endosomes, impairing their function. This disruption of pH balance can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. Furthermore, V-ATPase inhibition has been linked to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation, including the Ras, mTOR, and HIF-1 α pathways.





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